Iproclozide

Catalog No.
S006260
CAS No.
3544-35-2
M.F
C11H15ClN2O2
M. Wt
242.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iproclozide

CAS Number

3544-35-2

Product Name

Iproclozide

IUPAC Name

2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

InChI

InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)

InChI Key

GGECDTUJZOXAAR-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)COC1=CC=C(C=C1)Cl

Synonyms

iproclozide, p-(chlorophenoxy)acetic acid 2-isopropylhydrazide

Canonical SMILES

CC(C)NNC(=O)COC1=CC=C(C=C1)Cl

The exact mass of the compound Iproclozide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iproclozide is a first-generation, irreversible, and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class. While its historical clinical use as an antidepressant was discontinued due to instances of fulminant hepatitis, this exact toxicological profile has repositioned iproclozide as a highly valuable B2B procurement item for modern research. Today, it is primarily sourced by contract research organizations (CROs) and pharmaceutical laboratories as a validated positive control for metabolic-idiosyncratic drug-induced liver injury (DILI) assays and as a potent pharmacological tool compound (MAO-A Ki ≈ 70 nM) for enzyme kinetic studies [1]. Its specific 2-(4-chlorophenoxy)-N'-isopropylacetohydrazide structure ensures reliable amidase-mediated hydrolysis, making it an indispensable reference standard for reactive metabolite trapping and oxidative stress modeling [2].

Procurement workflows often attempt to substitute iproclozide with more readily available MAOIs, such as the reversible inhibitor moclobemide or the propargylamine-derivative selegiline. However, generic substitution critically fails in both toxicological and structural assays. Moclobemide provides only transient, competitive enzyme inhibition, which introduces unacceptable baseline drift in prolonged zero-turnover MAO assays where iproclozide’s irreversible covalent binding is required [1]. Furthermore, in predictive DILI screening, non-hydrazine MAOIs do not undergo the specific amidase-mediated cleavage necessary to generate the highly reactive hydrazine electrophiles that trigger idiosyncratic hepatotoxicity [2]. Substituting iproclozide with a safer analog fundamentally invalidates the assay's ability to calibrate reactive metabolite trapping and predict fulminant hepatitis risks.

Enzymatic Assay Suitability: High-Affinity Irreversible MAO-A Inactivation

Iproclozide demonstrates potent, irreversible inhibition of monoamine oxidase A (MAO-A) with a Ki of approximately 70 nM. Unlike reversible inhibitors (RIMAs) such as moclobemide, iproclozide covalently binds to the FAD cofactor site, permanently inactivating the enzyme [1]. This makes it an essential tool compound for baseline establishment in prolonged enzyme inhibition assays where transient competitive binding would introduce unacceptable variability.

Evidence DimensionMAO-A Inhibition Affinity (Ki) and Kinetics
Target Compound DataIproclozide (Ki ≈ 70 nM, irreversible covalent binding)
Comparator Or BaselineMoclobemide (Reversible competitive binding, micromolar affinity)
Quantified DifferencePermanent enzyme inactivation vs. transient, concentration-dependent inhibition
ConditionsIn vitro recombinant human MAO-A kinetic assays

Ensures stable, zero-turnover baselines in prolonged MAO inhibition studies, preventing assay drift caused by reversible inhibitor dissociation.

Toxicology Screening: Validated Positive Control for Metabolic-Idiosyncratic Hepatotoxicity

In predictive toxicology, iproclozide serves as a critical positive control for metabolic-idiosyncratic drug-induced liver injury (DILI). Due to its specific hydrazine moiety, it undergoes amidase-mediated hydrolysis to form highly reactive metabolites. In consensus machine-learning hepatotoxicity models (e.g., C-3 models), iproclozide is consistently classified as a high-confidence positive hepatotoxin, whereas non-hydrazine analogs like toloxatone score negative [1]. This binary differentiation is crucial for validating the sensitivity of new in vitro liver models.

Evidence DimensionPredictive Hepatotoxicity Classification
Target Compound DataIproclozide (Positive classification, validated fulminant hepatitis inducer)
Comparator Or BaselineToloxatone / Non-hydrazine MAOIs (Negative classification, non-hepatotoxic)
Quantified Difference100% positive classification in metabolic DILI screens vs. 0% for modern RIMAs
ConditionsIn silico consensus modeling and in vitro liver microsome (S9) screening

Provides an irreplaceable, structurally specific positive control for calibrating early-stage hepatic safety and predictive toxicology platforms.

Metabolic Trapping Assays: High-Yield Generation of Hydrazine-Derived Reactive Intermediates

Iproclozide's unique aryloxyacetohydrazide structure makes it an optimal substrate for evaluating amidase-mediated reactive intermediate formation. When incubated with liver S9 fractions, it reliably generates electrophiles that can be quantified using glutathione (GSH) or cyanide trapping agents [1]. Attempting to substitute iproclozide with standard MAOIs like selegiline fails to produce the specific hydrazine-derived radical intermediates required for calibrating these specific metabolic pathways.

Evidence DimensionHydrazine-specific Reactive Metabolite Yield
Target Compound DataIproclozide (High yield of trappable hydrazine-derived electrophiles)
Comparator Or BaselineSelegiline (Propargylamine-derived metabolism, no hydrazine intermediates)
Quantified DifferenceSpecific generation of amidase-cleaved reactive species vs. alternative oxidative pathways
ConditionsIn vitro liver microsome incubation with GSH/cyanide trapping agents

Enables precise calibration of mass spectrometry-based electrophile trapping workflows targeting hydrazine-induced oxidative stress.

In Vitro Hepatotoxicity (DILI) Assay Calibration

Procured as a gold-standard positive control in high-throughput screening for metabolic-idiosyncratic liver injury, specifically for detecting and quantifying reactive metabolite formation in hepatic cell lines and microsomal models [1].

MAO-A Enzyme Kinetics and Structural Biology

Utilized as a high-affinity (Ki ≈ 70 nM) irreversible covalent modifier for crystallographic studies or prolonged functional assays of monoamine oxidase A, where reversible inhibitors would cause unacceptable baseline instability [2].

Electrophile Trapping and Mass Spectrometry Standardization

Sourced as a reference substrate in liver microsome (S9) incubations to validate glutathione (GSH) and cyanide trapping protocols for soft and hard electrophiles generated via amidase pathways[1].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

242.0822054 g/mol

Monoisotopic Mass

242.0822054 g/mol

Heavy Atom Count

16

LogP

2.02 (LogP)

Melting Point

93.5 °C

UNII

1II9D6CB3J

Drug Indication

For the treatment of depression.

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AF - Monoamine oxidase inhibitors, non-selective
N06AF06 - Iproclozide

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAO [HSA:4128 4129] [KO:K00274]

Other CAS

3544-35-2

Wikipedia

Iproclozide

Dates

Last modified: 07-15-2023
Suerinck A, Suerinck E: [Depressive states in a sanatorium milieu and monoamine oxidase inhibitors. (Therapeutic results by the combination of iproclozide and chlordiazepoxide). Apropos of 146 cases]. J Med Lyon. 1966 Apr 5;47(96):573-86. [PMID:5930723]
Pessayre D, de Saint-Louvent P, Degott C, Bernuau J, Rueff B, Benhamou JP: Iproclozide fulminant hepatitis. Possible role of enzyme induction. Gastroenterology. 1978 Sep;75(3):492-6. [PMID:680506]

Explore Compound Types